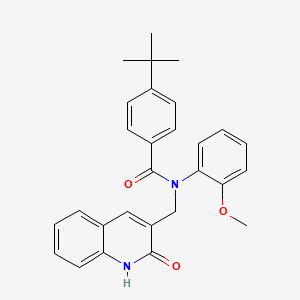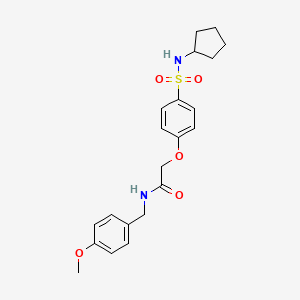
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonamides. This compound has shown potential in treating various diseases and disorders.
Mechanism of Action
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 acts as a stimulator of soluble guanylate cyclase (sGC), an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. By stimulating sGC, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 increases the production of cGMP, which leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of cGMP in various tissues such as the lungs, heart, and penis. This leads to vasodilation and relaxation of smooth muscles, which in turn reduces blood pressure and improves blood flow. 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 has also been shown to inhibit platelet aggregation, which makes it useful in preventing blood clots. Additionally, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 has been reported to have anti-inflammatory and anti-proliferative effects, which make it useful in treating cancer.
Advantages and Limitations for Lab Experiments
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which means that it may need to be administered frequently to maintain its effects.
Future Directions
There are several future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272. One area of interest is the development of more potent and selective sGC stimulators. Another area of interest is the investigation of the potential of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 in treating other diseases and disorders such as Alzheimer's disease and diabetes. Additionally, the development of novel drug delivery systems for 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 could improve its efficacy and reduce its side effects.
Conclusion:
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 is a promising compound that has shown potential in treating various diseases and disorders. Its mechanism of action is well understood, and it has been extensively studied. While there are some limitations to using 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 in lab experiments, its advantages outweigh its disadvantages. There are several future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272, which could lead to the development of new and more effective treatments for various diseases and disorders.
Synthesis Methods
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with 4-methoxybenzylbromide in the presence of a base to yield the intermediate product. The intermediate product is then treated with acetic anhydride to produce the final product, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272. This synthesis method has been reported in the literature and has been used by various researchers to obtain 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272.
Scientific Research Applications
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it useful in the treatment of various cardiovascular disorders such as hypertension and pulmonary arterial hypertension. It has also been studied for its potential in treating erectile dysfunction, asthma, and cancer.
properties
IUPAC Name |
2-[4-(cyclopentylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-18-8-6-16(7-9-18)14-22-21(24)15-28-19-10-12-20(13-11-19)29(25,26)23-17-4-2-3-5-17/h6-13,17,23H,2-5,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHAFWLHQCBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


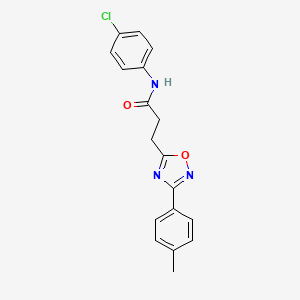
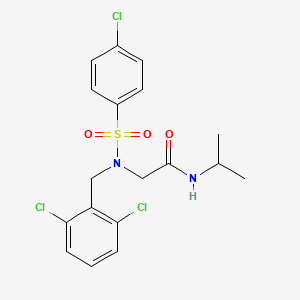

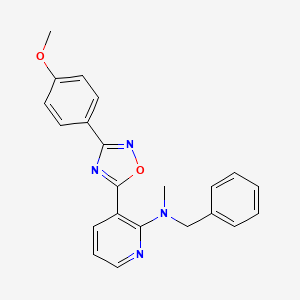
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)
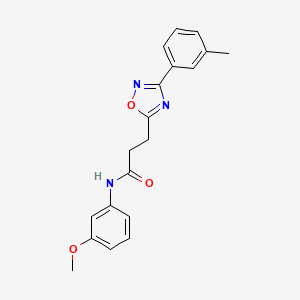



![6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7705514.png)
